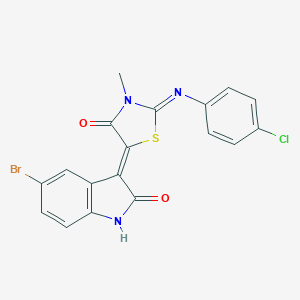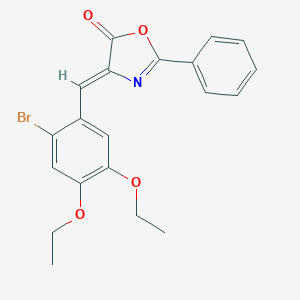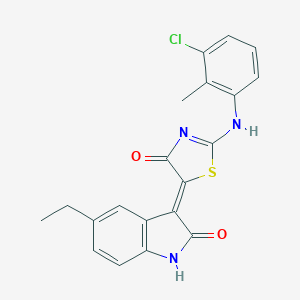
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one, also known as BRD7552, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one inhibits the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one prevents the activation of oncogenes and promotes the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been found to have high selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in gene regulation. However, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has a relatively low potency compared to other BET inhibitors, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one in scientific research. One potential direction is the development of more potent and selective BET inhibitors based on the structure of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one with other drugs or therapies may enhance its therapeutic efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline to obtain 5-bromo-2-(4-chlorophenyl)indole. The intermediate product is then reacted with 2-amino-3-methylthiazolidin-4-one and formaldehyde to obtain (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. The overall yield of this synthesis method is approximately 15%.
Aplicaciones Científicas De Investigación
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the replication of human cytomegalovirus, making it a potential antiviral agent.
Propiedades
Nombre del producto |
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H11BrClN3O2S |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11BrClN3O2S/c1-23-17(25)15(26-18(23)21-11-5-3-10(20)4-6-11)14-12-8-9(19)2-7-13(12)22-16(14)24/h2-8H,1H3,(H,22,24)/b15-14-,21-18? |
Clave InChI |
HFLXHEGURSFWHQ-IUKYACNJSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)NC2=O)/SC1=NC4=CC=C(C=C4)Cl |
SMILES |
CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308039.png)

![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)
![4-chloro-3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B308042.png)

![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![7-Acetyl-6-(3-fluorophenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308047.png)
![5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308049.png)

![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![(4-Bromophenyl)[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B308054.png)
![7-Acetyl-3-(pentylsulfanyl)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308056.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)